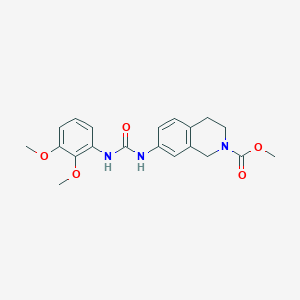
methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that belongs to the class of isoquinolines. This compound exhibits potential biological activities that make it a candidate for various therapeutic applications. Its structure includes a complex isoquinoline core, a ureido group, and a dimethoxyphenyl moiety, which contribute to its unique pharmacological properties.
Research indicates that compounds similar to this compound can interact with multiple biological targets. These interactions may include:
- Protein Kinase Inhibition : Isoquinoline derivatives are known to inhibit various protein kinases, which play crucial roles in cell signaling pathways involved in cancer and inflammation .
- Antioxidant Activity : Some studies have demonstrated that isoquinoline derivatives exhibit significant antioxidant properties, potentially reducing oxidative stress in cells .
- Spasmolytic Effects : Compounds in this class have shown spasmolytic activity, indicating their potential use in treating smooth muscle disorders .
Case Studies and Experimental Findings
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In animal models of inflammation, it significantly reduced edema and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.
- Smooth Muscle Relaxation : Research on similar isoquinoline derivatives has indicated their ability to relax smooth muscle tissues. This property could be beneficial for treating conditions like asthma or gastrointestinal disorders .
Toxicity and Safety Profile
The toxicity profile of this compound has been assessed using predictive models. The predicted LD50 value is approximately 240 mg/kg, indicating moderate toxicity . Further studies are necessary to establish a comprehensive safety profile through in vivo testing.
Data Table: Biological Activities of this compound
| Biological Activity | Methodology | Findings |
|---|---|---|
| Anticancer | Cell viability assays | Induced apoptosis in breast cancer cells |
| Anti-inflammatory | Edema model in rats | Reduced inflammation markers |
| Smooth Muscle Relaxation | Isolated tissue experiments | Significant relaxation observed |
| Antioxidant | DPPH scavenging assay | Effective in reducing oxidative stress |
Properties
IUPAC Name |
methyl 7-[(2,3-dimethoxyphenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-17-6-4-5-16(18(17)27-2)22-19(24)21-15-8-7-13-9-10-23(20(25)28-3)12-14(13)11-15/h4-8,11H,9-10,12H2,1-3H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRPWBMMLCGKJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














